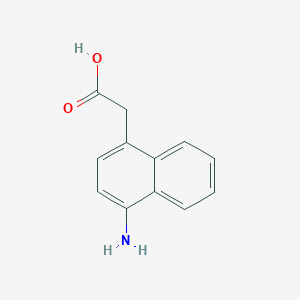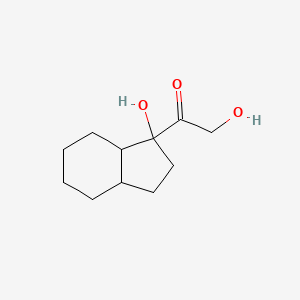
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of hydroxy ketones It features a hydroxyl group and a ketone group attached to an octahydro-1H-inden-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone using a suitable reducing agent such as sodium borohydride in an alcoholic solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process can be optimized for large-scale production by using a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone or 1-(1-carboxyoctahydro-1H-inden-1-yl)ethanone.
Reduction: Formation of 2-hydroxy-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanol.
Substitution: Formation of 2-chloro-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanone.
Applications De Recherche Scientifique
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure but lacks the octahydro moiety.
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure with a dihydro-1H-inden moiety.
Uniqueness
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is unique due to its octahydro-1H-inden-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-hydroxy-1-(1-hydroxy-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H18O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h8-9,12,14H,1-7H2 |
Clé InChI |
OFBVMFUDIWRMAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCC2(C(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
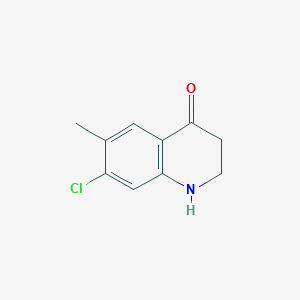
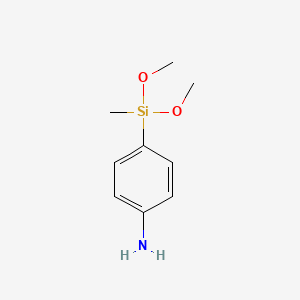
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
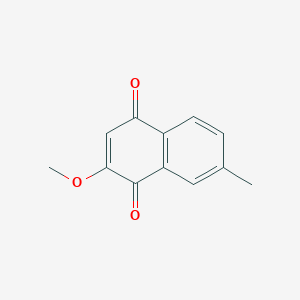
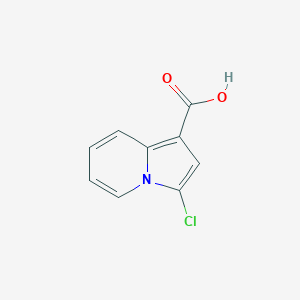

![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)


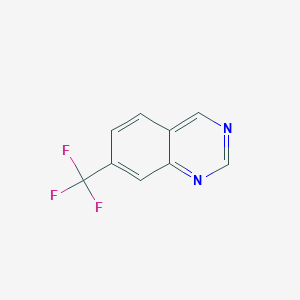
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)

